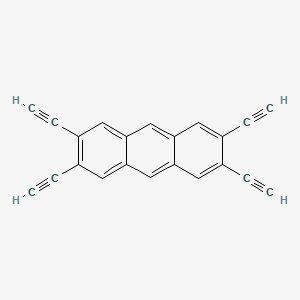

2,3,6,7-Tetraethynylanthracene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H10 |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2,3,6,7-tetraethynylanthracene |

InChI |

InChI=1S/C22H10/c1-5-15-9-19-13-21-11-17(7-3)18(8-4)12-22(21)14-20(19)10-16(15)6-2/h1-4,9-14H |

InChI Key |

WKWSNSQSPNMFBM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C)C#C)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,3,6,7 Tetraethynylanthracene

Synthetic Pathways to Tetra-Substituted Anthracene (B1667546) Cores

The initial and crucial phase in the synthesis of 2,3,6,7-tetraethynylanthracene involves the formation of a tetra-substituted anthracene core. Functionalizing the 2, 3, 6, and 7 positions of the anthracene molecule presents a considerable synthetic challenge due to the inherent reactivity of the 9 and 10 positions. nih.govresearchgate.net Several strategies have been developed to overcome this, primarily focusing on the preparation of key intermediates like 2,3,6,7-tetrabromoanthracene and 2,3,6,7-tetramethylanthracene (B135766).

2,3,6,7-Tetrabromoanthracene serves as a versatile precursor for a variety of 2,3,6,7-tetrasubstituted anthracenes owing to the reactivity of its bromine substituents. nih.gov A notable synthesis of this key intermediate starts from benzene (B151609) and proceeds through a four-step sequence, with a twofold Bergman cyclization as the central reaction. nih.govdoaj.orgnih.gov This method involves the formation of 1,2,4,5-tetrakis(bromoethynyl)benzene, which then undergoes cyclization to yield the desired tetrabromoanthracene. nih.govrsc.org

Another approach involves the reaction of 1,2,4,5-tetraiodobenzene (B1293384) with ethynyltrimethylsilane under Sonogashira conditions to produce 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene. gelest.com The trimethylsilyl (B98337) groups are subsequently converted to bromides, and the resulting tetrakis(bromoethynyl)benzene is reacted with 1,4-cyclohexadiene (B1204751) to form 2,3,6,7-tetrabromoanthracene. gelest.com The presence of the electron-withdrawing bromine atoms on the anthracene core results in a bathochromic (red) shift of about 25 nm in its UV-Vis absorption spectrum compared to unsubstituted anthracene. nih.govresearchgate.net

2,3,6,7-Tetramethylanthracene is another important precursor. A convenient synthesis involves a cycloaddition reaction between p-benzoquinone and two equivalents of 2,3-dimethylbutadiene. tandfonline.com The resulting adduct is then dehydrogenated using alcoholic potassium hydroxide (B78521) in the presence of oxygen to form 2,3,6,7-tetramethylanthraquinone, which is subsequently reduced to 2,3,6,7-tetramethylanthracene. tandfonline.com

Alternative methods for synthesizing 2,3,6,7-tetramethylanthracene include the Friedel-Crafts alkylation of o-xylene (B151617) with either benzyl (B1604629) alcohol or dichloromethane, catalyzed by anhydrous aluminum chloride. google.com An efficient and more environmentally friendly method utilizes dimethoxymethane (B151124) as a raw material with anhydrous ferric chloride as the catalyst. google.com Once formed, the methyl groups of 2,3,6,7-tetramethylanthracene can be transformed into other functional groups. For instance, oxidation with reagents like potassium permanganate (B83412) can convert the methyl groups into carboxylic acids, yielding 2,3,6,7-anthracenetetracarboxylic acid.

Anthracenedione derivatives also serve as valuable starting materials. For example, 1,4,5,8-tetrachloroanthracene-9,10-dione can be reduced to the corresponding tetrachloroanthracene using various reducing agents. researchgate.net This tetrachloroanthracene can then undergo further functionalization.

A double ring-closing approach offers a pathway to 2,3,6,7-substituted anthracene derivatives. chemrxiv.org This method can be exemplified by the synthesis of 2,3,6,7-anthracenetetracarbonitrile, which involves a double Wittig reaction followed by deprotection and an intramolecular double ring-closing reaction. researchgate.net Additionally, the selective reduction of the carbonyl group in peri-substituted anthracenediones using sodium dithionite (B78146) provides a route to otherwise difficult-to-obtain anthracenones, which can be further modified. acs.org

Introduction of Ethynyl (B1212043) Groups through Cross-Coupling Reactions

With a suitably functionalized anthracene core in hand, the next critical step is the introduction of the four ethynyl groups. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing tetraethynylanthracene, this reaction can be used to introduce ethynyl groups onto a halogenated anthracene core. researchgate.net For instance, a fourfold Kumada cross-coupling reaction can be performed on a tetrachloroanthracene derivative using an ethynyl Grignard reagent, such as (trimethylsilyl)ethynylmagnesium bromide. researchgate.net This reaction is often followed by the removal of the trimethylsilyl protecting groups to yield the final tetraethynylanthracene. researchgate.net The reaction is known for its high efficiency and the ability to proceed under mild conditions, although the substrate scope can be limited by the catalyst's tolerance to certain functional groups. mdpi.com

Table 1: Kumada Cross-Coupling Reaction Parameters

| Parameter | Description |

| Reactants | Organic Halide (e.g., Aryl or Vinyl Halide), Grignard Reagent (e.g., Alkyl, Aryl, or Vinylmagnesium Halide) |

| Catalyst | Typically Nickel(II) or Palladium(II) complexes |

| Solvent | Commonly Tetrahydrofuran (THF) or Diethyl ether |

| Conditions | Generally mild, can often be carried out at room temperature |

The Sonogashira coupling is another widely employed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is particularly useful for the synthesis of this compound from its tetrabromo- or tetraiodo-precursors. The reaction's mild conditions, including the possibility of using aqueous media, make it suitable for complex molecule synthesis. wikipedia.orgresearchgate.net

The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > Br > Cl. libretexts.org Therefore, iodo-substituted anthracenes are more reactive but also more expensive and less stable than their bromo- or chloro-counterparts. libretexts.org The reaction proceeds through a catalytic cycle involving both the palladium catalyst and the copper co-catalyst. wikipedia.org Variations of the Sonogashira reaction have been developed, including copper-free versions that utilize specific ligands to facilitate the coupling. organic-chemistry.orglibretexts.org

Table 2: Sonogashira Coupling Reaction Parameters

| Parameter | Description |

| Reactants | Terminal Alkyne, Aryl or Vinyl Halide/Triflate |

| Catalyst | Palladium(0) complex |

| Co-catalyst | Typically a Copper(I) salt (e.g., CuI) |

| Base | An amine base, such as triethylamine (B128534) or diethylamine |

| Solvent | Often the amine base itself, or solvents like DMF or ether |

Synthesis of Isomeric Tetraethynylanthracenes and Structural Analogs (e.g., 1,4,5,8-Tetraethynylanthracene)

The synthesis of isomers of tetraethynylanthracene, such as 1,4,5,8-tetraethynylanthracene, provides valuable insight into the general synthetic strategies applicable to this class of compounds. The synthesis of 1,4,5,8-tetraethynylanthracene has been reported starting from 1,4,5,8-tetrachloroanthracene-9,10-dione. researchgate.net This multi-step process involves the reduction of the anthraquinone (B42736) core to the corresponding tetrachloroanthracene, followed by a fourfold Kumada cross-coupling reaction with a (trimethylsilyl)ethynyl Grignard reagent. researchgate.net The final step is the cleavage of the TMS protecting groups using potassium carbonate in methanol (B129727) to yield the desired 1,4,5,8-tetraethynylanthracene. researchgate.net

A similar strategy has been employed for the synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives, highlighting the versatility of this approach for constructing peri-substituted polyethynylated aromatic systems. rsc.org

For the 2,3,6,7-isomer, a plausible synthetic precursor is 2,3,6,7-tetrabromoanthracene. nih.gov This tetrabromide is described as an excellent precursor for 2,3,6,7-tetrasubstituted anthracenes. nih.gov A likely synthetic route would involve a fourfold Sonogashira or similar cross-coupling reaction of 2,3,6,7-tetrabromoanthracene with a protected ethynylating agent, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl (B83357) groups.

Interactive Table: Synthetic Overview of 1,4,5,8-Tetraethynylanthracene

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1,4,5,8-Tetrachloroanthracene-9,10-dione | Reducing agent (e.g., NaBH₄, Na₂S₂O₄, Zn) | 1,4,5,8-Tetrachloroanthracene |

| 2 | 1,4,5,8-Tetrachloroanthracene | (Trimethylsilyl)ethynyl Grignard reagent, Pd or Ni catalyst | 1,4,5,8-Tetrakis((trimethylsilyl)ethynyl)anthracene |

| 3 | 1,4,5,8-Tetrakis((trimethylsilyl)ethynyl)anthracene | K₂CO₃/MeOH | 1,4,5,8-Tetraethynylanthracene |

Emerging Synthetic Techniques for Polyethynylated Anthracenes

Recent advancements in synthetic methodologies have provided new avenues for the construction of substituted anthracene frameworks, which are applicable to the synthesis of polyethynylated derivatives. beilstein-journals.org Metal-catalyzed reactions, in particular, have gained significant attention. beilstein-journals.org

One such emerging technique is the [2+2+2] cycloaddition reaction. For instance, cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) has been used to create 2,3- and 2,3,6,7-halogenated anthracenes. beilstein-journals.org These halogenated anthracenes can then serve as precursors for further functionalization, including the introduction of ethynyl groups via cross-coupling reactions. beilstein-journals.org

Another powerful method involves palladium-catalyzed tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes to construct substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.org While not directly yielding this compound, these modern methods demonstrate the increasing sophistication of synthetic tools available for creating complex polycyclic aromatic hydrocarbons with tailored substitution patterns. The development of direct, one-pot multi-fold Sonogashira coupling reactions also represents a significant advancement, offering a more efficient route to tetraalkynyl anthracenes. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties of 2,3,6,7 Tetraethynylanthracene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of 2,3,6,7-tetraethynylanthracene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environments within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's high degree of symmetry. The structure features two distinct sets of equivalent aromatic protons and four equivalent ethynyl (B1212043) protons.

The aromatic protons, located at positions 1, 4, 5, and 8, are chemically equivalent and should give rise to a single signal. Similarly, the protons at positions 9 and 10 are also equivalent and would produce another distinct signal. The four terminal protons of the ethynyl groups are also chemically equivalent and are expected to appear as a sharp singlet. The chemical shift of these ethynyl protons is influenced by the magnetic anisotropy of the triple bond and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-1, H-4, H-5, H-8) | 7.5 - 8.5 | Singlet |

| Aromatic (H-9, H-10) | 8.0 - 9.0 | Singlet |

| Ethynyl (-C≡C-H) | 3.0 - 4.0 | Singlet |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry (D₂h point group), several carbon atoms are chemically equivalent, which simplifies the spectrum. A proton-decoupled ¹³C NMR spectrum is expected to show a specific number of signals corresponding to the unique carbon environments.

Based on the molecular symmetry, the following sets of carbon atoms are equivalent:

C-1, C-4, C-5, C-8

C-2, C-3, C-6, C-7

C-4a, C-8a, C-9a, C-10a (bridgehead carbons)

C-9, C-10

The four carbons of the ethynyl groups directly attached to the anthracene (B1667546) core.

The four terminal carbons of the ethynyl groups.

This would result in a total of six distinct signals in the ¹³C NMR spectrum. The chemical shifts of the sp²-hybridized carbons of the anthracene core are expected in the aromatic region (typically 120-140 ppm), while the sp-hybridized carbons of the ethynyl groups will appear in a characteristic downfield region (typically 80-100 ppm).

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Environment | Predicted Number of Signals | Predicted Chemical Shift Range (δ, ppm) |

|---|---|---|

| Aromatic CH | 2 | 120 - 135 |

| Aromatic Quaternary | 2 | 130 - 145 |

| Ethynyl (sp) | 2 | 80 - 100 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Structures

For more complex derivatives of this compound where the symmetry is lower, or for unambiguous assignment of signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic system of less symmetrical derivatives.

HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of the protonated aromatic carbons.

HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons, such as the ethynyl protons or the aromatic protons.

These advanced methods are essential for the complete and unambiguous structural elucidation of complex polycyclic aromatic hydrocarbons and their derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic properties of conjugated π-systems like this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO).

Analysis of Electronic Transitions and Conjugation Extent

The UV-Vis spectrum of anthracene is characterized by distinct absorption bands corresponding to π-π* electronic transitions. The introduction of four ethynyl groups at the 2, 3, 6, and 7 positions significantly extends the π-conjugated system of the anthracene core. This extension of conjugation leads to a decrease in the HOMO-LUMO energy gap.

According to the principles of UV-Vis spectroscopy, a smaller energy gap results in the absorption of longer wavelength (lower energy) light. utoronto.camsu.edu Therefore, the absorption maxima (λ_max) of this compound are expected to be shifted to longer wavelengths compared to unsubstituted anthracene. This phenomenon is known as a bathochromic or red shift. The extent of this shift provides a direct measure of the increased conjugation.

Influence of Ethynyl Groups on Absorption Maxima

The ethynyl substituents act as effective auxochromes, groups that modify the light-absorbing properties of a chromophore. Studies on various ethynyl-substituted polycyclic aromatic hydrocarbons have consistently shown that the addition of ethynyl groups leads to a pronounced red shift in the absorption spectra. researchgate.net For instance, the substitution of ethynyl groups onto an anthracene core has been shown to shift the absorption bands to longer wavelengths. researchgate.net

In the case of this compound, the four ethynyl groups significantly expand the delocalized π-electron system. This leads to a substantial stabilization of the LUMO and destabilization of the HOMO, thereby reducing the energy gap for electronic excitation. The result is a significant bathochromic shift of the characteristic anthracene absorption bands. The intensity of the absorption bands (molar absorptivity, ε) may also be affected by the substitution pattern.

Table 3: Comparison of UV-Vis Absorption Maxima for Anthracene and a Tetra-substituted Derivative

| Compound | Absorption Maxima (λ_max, nm) |

|---|---|

| Anthracene | ~252, 325, 340, 357, 375 |

| 2,6,9,10-tetrakis(phenylethynyl)anthracene | ~488 |

Note: The data for the tetra-substituted anthracene derivative is for a closely related compound and serves to illustrate the significant bathochromic shift induced by ethynyl substitution. The exact λ_max values for this compound may differ but are expected to show a similar trend.

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of fluorescent molecules (fluorophores) like this compound. By analyzing the interaction of the molecule with light, detailed information about its electronic transitions, energy levels, and dynamic processes in the excited state can be obtained.

Excitation and Emission Profiles

In a series of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes, the unsubstituted derivative showed intense fluorescence from a locally excited (LE) state. Introducing electron-donating groups at the para-position of the phenylethynyl moiety caused a bathochromic shift in the emission spectra. kyushu-u.ac.jp For 2,3,6,7-tetrabromoanthracene, a potential precursor to the title compound, the absorption bands are bathochromically shifted by approximately 25 nm compared to anthracene. beilstein-journals.orgnih.gov It is therefore expected that this compound would also exhibit a significant red-shift in its excitation and emission profiles compared to the parent anthracene molecule due to the extension of the π-conjugated system by the four ethynyl groups.

Table 1: Comparative Excitation and Emission Data of Anthracene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| Anthracene | 350 | - | Cyclohexane |

| 9,10-bis(phenylethynyl)anthracene | 455 | 480 | Not Specified |

| Anthracene-styrene-carborane derivatives | ~389 (absorption) | ~415 | THF |

Data for anthracene and its derivatives are provided for comparative purposes due to the lack of specific data for this compound.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro This can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), and energy transfer. chalcogen.romit.edu The quenching of anthracene and its derivatives has been studied with various quenchers. For example, the fluorescence of anthracene can be efficiently quenched by nitroaromatic compounds, such as allyl 2,4-dinitrophenyl ether. chalcogen.ro In these cases, the quenching process can be analyzed using the Stern-Volmer equation, where a linear plot indicates a single quenching mechanism (either static or dynamic). nih.govmit.edu

Deviations from linearity in Stern-Volmer plots can suggest simultaneous static and dynamic quenching. nih.gov Molecular oxygen is also a known quencher of fluorescence in many aromatic hydrocarbons, often through intersystem crossing to the triplet state. rsc.org While specific quenching studies on this compound were not found, its extended π-system and anthracene core suggest it would be susceptible to quenching by electron-deficient molecules and other common quenchers. The efficiency of quenching would likely depend on the specific quencher and solvent environment. The π-extension of anthracenes has been shown to improve fluorescence quantum yields and reduce susceptibility to oxygen quenching in some cases. nih.gov

Intramolecular Energy Transfer Dynamics in Anthracene-Based Systems

Intramolecular energy transfer (IET) is a critical process in multi-chromophoric systems where energy is transferred from an excited donor moiety to an acceptor moiety within the same molecule. In polymers containing both naphthalene and anthracene chromophores, efficient singlet electronic energy transfer from naphthalene to anthracene has been observed. kyushu-u.ac.jp This process is particularly efficient in polymers where anthracene is incorporated into the backbone, with the polymer acting as an "antenna" that harvests light energy and funnels it to the lower-energy anthracene units, which then emit light. mit.edu

The rate and efficiency of IET are dependent on factors such as the distance and orientation between the donor and acceptor, and the spectral overlap between the donor's emission and the acceptor's absorption. In rigidly linked naphthalene-anthracene systems, a high rate of singlet-singlet energy transfer has been measured, suggesting that the rigid bridge plays a significant role in mediating the transfer. mdpi.comprinceton.edu For derivatives of this compound that are further functionalized with other chromophores, similar IET processes could be expected. The ethynyl linkages would provide a rigid connection, potentially facilitating efficient energy transfer between the anthracene core and any attached functional groups. The dynamics of such processes would be crucial for the design of molecular-scale photonic devices.

Lifetime Measurements and Quantum Yield Determinations

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state, while the fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. mdpi.com These are key parameters for characterizing the efficiency of a fluorophore. For anthracene, the quantum yield is around 0.27-0.36 depending on the solvent. omlc.org

Substitution can significantly alter these properties. For instance, π-extension of the anthracene core can lead to a substantial increase in the fluorescence quantum yield, with some derivatives approaching a quantum yield of 1.0. nih.gov In a study of anthracene-incorporated cyanostilbene derivatives, a high solid-state quantum yield of up to 0.43 was achieved due to rigid molecular packing that suppresses non-radiative decay pathways. rsc.org For a series of novel anthracene derivatives, the introduction of a cyano group led to a lower photoluminescence quantum yield and a shorter lifetime. rsc.org

While specific lifetime and quantum yield values for this compound are not documented in the searched literature, the extended π-conjugation from the four ethynyl groups is expected to significantly influence these parameters. Based on trends observed in other π-extended anthracenes, it is plausible that this compound could exhibit a high quantum yield and a relatively long fluorescence lifetime, provided that aggregation-caused quenching is minimized. rsc.orgresearchgate.net

Table 2: Photophysical Data for Selected Anthracene Derivatives

| Compound | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Conditions |

| Anthracene | 0.27 | - | Ethanol |

| Anthracene | 0.36 | - | Cyclohexane |

| Anthracene-cyanostilbene derivative (CSB-1) | 0.43 | - | Solid State |

| Anthracene-cyanostilbene derivative (CSB-2) | 0.37 | - | Solid State |

| Anthracene-based zinc(II) phthalocyanine | 0.09 | 0.57 ns | THF |

This table presents data for various anthracene derivatives to provide context for the expected properties of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes.

Identification of Ethynyl and Aromatic Vibrational Modes

In the vibrational spectra of ethynyl-substituted aromatic compounds, specific frequency regions are characteristic of particular vibrational modes. For this compound, one would expect to observe distinct bands corresponding to the vibrations of the ethynyl (alkynyl) groups and the aromatic anthracene core.

Ethynyl Vibrational Modes:

C≡C Stretch: The carbon-carbon triple bond stretch is a characteristic vibration for alkynes. In terminal alkynes (R-C≡C-H), this mode typically appears as a weak to medium intensity band in the IR spectrum in the range of 2100-2140 cm-1. In the Raman spectrum, this is often a strong, sharp band.

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the triple-bonded carbon occurs at a very characteristic sharp band of medium intensity in the IR spectrum, typically around 3300 cm-1.

Aromatic Vibrational Modes:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the anthracene ring are expected in the region of 3000-3100 cm-1.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands, typically in the 1450-1600 cm-1 region of both IR and Raman spectra. Theoretical calculations on the anthracene radical cation have assigned vibrational frequencies in this region to various in-plane ring stretching modes. researchgate.net

Aromatic C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically below 1300 cm-1.

While a specific vibrational analysis of this compound is not available, the expected positions of these key vibrational modes can be predicted based on established group frequencies and studies of related molecules. For example, the IR spectrum of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives shows characteristic P=O stretching bands, demonstrating the utility of IR spectroscopy in identifying functional groups. kyushu-u.ac.jp

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Ethynyl ≡C-H Stretch | ~3300 | Medium, Sharp | Medium |

| Ethynyl C≡C Stretch | 2140 - 2100 | Medium to Weak | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Medium to Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. By identifying the characteristic vibrational frequencies of its specific functional groups, insights into the molecule's structure and symmetry can be gained. nih.govnasa.gov The ethynyl substituents introduce distinct vibrational modes that are sensitive to their local environment and coupling with the anthracene core.

Key vibrational signatures for this compound would be expected in the following regions:

≡C-H Stretching: Terminal alkynes typically exhibit a sharp, strong absorption band corresponding to the ≡C-H stretching vibration, generally found in the 3330-3270 cm⁻¹ region. libretexts.org

C≡C Triple Bond Stretching: The stretching of the carbon-carbon triple bond gives rise to a sharp, characteristically weak to medium band in the 2260-2100 cm⁻¹ range. libretexts.orguomustansiriyah.edu.iq In a centrosymmetric molecule like this compound, the symmetric stretching of the four C≡C bonds might be Raman active and IR inactive, while asymmetric stretches would be IR active. The intensity of this band in Raman spectra can be particularly strong for aromatic alkynes. nih.gov

Anthracene Core Vibrations: The aromatic core contributes a series of characteristic bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Out-of-Plane Bending: The substitution pattern on the anthracene core influences the C-H out-of-plane ("oop") bending vibrations, which appear in the 900-675 cm⁻¹ range and are diagnostic of the arrangement of hydrogen atoms on the aromatic rings. libretexts.orgthieme-connect.de

Conformational changes, such as slight twisting of the ethynyl groups relative to the plane of the anthracene core, would influence the coupling between vibrational modes, leading to shifts in frequency and changes in band intensity. youtube.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to assign these vibrational modes and predict the most stable molecular conformations. nasa.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp | Strong |

| Aromatic C-C Stretch (in-ring) | 1600 - 1400 | Medium to Strong | Medium to Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elemental composition of synthesized compounds. For novel molecules like this compound, both low-resolution and high-resolution methods are crucial.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. While ESI is most commonly used for polar and large molecules, its application to non-polar polycyclic aromatic hydrocarbons (PAHs) is possible, often with modifications to the methodology. nih.gov For PAHs, ionization can sometimes be facilitated by forming adducts, for instance, through silver(I)-mediated ionization, which produces [PAH + Ag]⁺ ions, or by forming radical cations [PAH]⁺•. researchgate.net In negative ion mode, under specific conditions, PAHs can also be ionized to form anions such as [M]⁻ or [M-H]⁻. nih.govacs.org ESI-MS would be used to confirm the molecular weight of this compound (nominal mass: 274 Da) by identifying its corresponding molecular ion peak.

High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass measurement of an ion, which is critical for unequivocally determining its elemental formula. algimed.com This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound, the molecular formula is C₂₂H₁₀. HR-MS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for a comparison with the calculated exact mass. researchgate.netyoutube.com This high level of accuracy provides strong evidence for the assigned structure and rules out other potential formulas. nih.gov

| Molecular Formula | Isotopes | Calculated Exact Mass (Da) | Nominal Mass (Da) |

|---|---|---|---|

| C₂₂H₁₀ | ¹²C, ¹H | 274.07825 | 274 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not widely reported, analysis of closely related 2,3,6,7-substituted anthracene derivatives provides significant insight into its expected solid-state characteristics. chemrxiv.orgresearchgate.netnih.gov

| Bond Type | Hybridization | Typical Bond Length (Å) |

|---|---|---|

| C-C (Aromatic) | sp²-sp² | 1.39 - 1.43 |

| C(Aromatic)-C(Ethynyl) | sp²-sp | ~1.43 |

| C≡C (Ethynyl) | sp-sp | ~1.20 |

| C(Ethynyl)-H | sp-H | ~1.06 |

The crystal packing of planar aromatic molecules like this compound is governed by non-covalent intermolecular interactions, primarily π–π stacking. acs.org In the solid state, the planar anthracene cores are expected to stack on top of one another to maximize favorable van der Waals forces. acs.org The typical distance for such π–π interactions is in the range of 3.3 to 3.6 Å. nih.gov For example, in a co-crystal of tetramethyl anthracene-2,3,6,7-tetracarboxylate, close contacts between aromatic carbons of adjacent molecules were observed at distances of approximately 3.49 Å and 3.58 Å. researchgate.net

The specific packing arrangement can vary, with common motifs for planar molecules being the herringbone and slipped-stack arrangements. acs.org In addition to π–π stacking, C-H···π interactions, where the hydrogen atoms of the ethynyl groups interact with the electron-rich π-system of an adjacent anthracene core, could also play a significant role in stabilizing the crystal lattice. mdpi.com The nature and geometry of these intermolecular interactions are crucial as they directly influence the material's bulk properties, such as its electronic conductivity and optical response. acs.orgrsc.org

Analysis of Polymorphism in Anthracene Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the study of anthracene derivatives. researchgate.netarxiv.org These different crystalline arrangements, or polymorphs, can arise from variations in intermolecular interactions, leading to distinct physical and electronic properties. researchgate.netarxiv.org While specific research on the polymorphism of this compound is not extensively documented in the cited literature, the investigation of analogous structures, particularly silylethyne-substituted anthracenes, provides significant insights into the polymorphic behavior of this class of compounds.

The crystal packing and molecular conformation of anthracene derivatives are delicately influenced by weak intermolecular forces, such as π-π stacking and van der Waals interactions. researchgate.net Even subtle modifications to the molecular structure, such as the placement and nature of substituents on the anthracene core, can lead to the formation of different polymorphs. researchgate.net These structural variations, in turn, can have a profound impact on the material's optoelectronic properties, including luminescence and charge transport characteristics. researchgate.net

A notable example involves the study of two silylethyne-substituted anthracene compounds, where a new polymorph was identified. researchgate.netresearchgate.net This discovery underscores the propensity of ethynyl-anthracene derivatives to exhibit polymorphism. The formation of different crystalline structures was found to be dependent on the substitution pattern on the anthracene core, which influences the degree of π-π interactions between adjacent molecules. researchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Polymorph Characterization

The elucidation of polymorphic forms of anthracene derivatives necessitates the use of high-resolution analytical techniques. These methods allow for the detailed characterization of the crystal structure, molecular packing, and the resulting electronic and optical properties.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For anthracene derivatives, SC-XRD provides unambiguous identification of different polymorphs by revealing key crystallographic parameters.

Powder X-ray Diffraction (PXRD): While SC-XRD requires a single, high-quality crystal, PXRD can be performed on polycrystalline powders. It is an essential tool for distinguishing between different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Microscopy Techniques: Advanced microscopy can reveal differences in the morphology and optical properties of polymorphs.

Laser Confocal Microscopy (LCM): This technique provides high-resolution optical imaging and can be used to visualize the morphology of different crystalline forms. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the spatial distribution of fluorescence lifetimes within a sample, offering insights into the local environment of the fluorescent molecules. researchgate.net Differences in molecular packing between polymorphs can lead to distinct fluorescence lifetimes. researchgate.net

The following interactive table summarizes key crystallographic data that can be used to differentiate between polymorphs of a hypothetical ethynyl-substituted anthracene derivative, based on findings for analogous compounds.

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.25 | 9.87 |

| b (Å) | 15.60 | 16.12 |

| c (Å) | 12.45 | 11.98 |

| α (°) ** | 90 | 92.5 |

| β (°) | 105.3 | 101.2 |

| γ (°) | 90 | 88.4 |

| Volume (ų) | 1925 | 1880 |

| Calculated Density (g/cm³) ** | 1.25 | 1.29 |

| Intermolecular π-π Stacking Distance (Å) | 3.5 | 3.8 |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for anthracene derivatives.

Research Findings on the Impact of Polymorphism

Research on silylethyne-substituted anthracenes has demonstrated a clear link between crystal structure and photophysical properties. researchgate.net It was observed that shifting the substituents on the anthracene unit can favor or hinder π–π interactions, which directly impacts both the crystal morphology and the microscopic optical properties. researchgate.net

For instance, polymorphs with more isolated anthracene units, meaning less significant π-π stacking, tend to exhibit emission spectra and fluorescence lifetimes that are more akin to those of the isolated molecule in solution. researchgate.net Conversely, polymorphs with stronger intermolecular interactions, such as closer π-π stacking, often show red-shifted emission and altered fluorescence lifetimes due to the formation of excimer-like states.

The following interactive table presents hypothetical spectroscopic data for two different polymorphs of an ethynyl-anthracene derivative to illustrate these differences.

| Spectroscopic Property | Polymorph A (Strong π-π stacking) | Polymorph B (Weak π-π stacking) |

| Absorption Maximum (λabs, nm) | 380, 402, 425 | 378, 399, 421 |

| Emission Maximum (λem, nm) | 485 (broad) | 430, 455 (structured) |

| Fluorescence Quantum Yield (ΦF) | 0.65 | 0.85 |

| Fluorescence Lifetime (τ, ns) | 8.2 | 5.5 |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for anthracene derivatives.

Theoretical and Computational Studies of 2,3,6,7 Tetraethynylanthracene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Research on substituted 9,10-dicyanoanthracenes (DCA) has utilized DFT to explore how different substituents impact the molecular geometry and electronic properties. lboro.ac.uk In these studies, high-level quantum chemical calculations supplement experimental data to provide a complete picture of the molecule's behavior. lboro.ac.uk For 2,3,6,7-tetraethynylanthracene, DFT would be employed to optimize its structure and calculate its total energy, electrostatic potential, and orbital energies. Functionals such as B3LYP or those from the M06 suite, often paired with basis sets like 6-311+G(d,p), are commonly used for such systems to accurately model the effects of electron correlation and dispersion, which are significant in extended π-systems. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic transitions and chemical reactivity. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for optoelectronic materials. A smaller gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in light absorption. nih.govfrontiersin.org

For this compound, the four ethynyl (B1212043) substituents significantly extend the π-conjugated system of the anthracene (B1667546) core. This extension is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene. This principle is well-established; studies on other anthracene derivatives show that extending the π-bridge leads to a decrease in the HOMO-LUMO gap. nih.gov For instance, DFT calculations on two different anthracene derivatives, AN-1 and AN-2, revealed that extending the π-conjugation in AN-2 resulted in a smaller gap (3.095 eV) compared to AN-1 (3.247 eV). nih.gov Similarly, functionalizing polycyclic aromatic hydrocarbons (PAHs) with electron-withdrawing groups like ethynyl (–C₂H) is known to create more excited states and lower excitation energies as the number of aromatic rings increases. frontiersin.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited. researchgate.netwuxiapptec.com

Table 1: Calculated HOMO-LUMO Gaps for Anthracene and Related Derivatives This table presents data for related compounds to illustrate the effect of substitution on the energy gap, as specific experimental or calculated values for this compound are not available in the cited literature.

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|

| Anthracene (AN-1 derivative core) | DFT | 3.247 | nih.gov |

| Extended-π Anthracene (AN-2 derivative) | DFT | 3.095 | nih.gov |

| Naphthalene | CASCI (10e, 10o) | 4.46 | acs.org |

This interactive table showcases how modifications to the core anthracene structure affect the calculated HOMO-LUMO gap. Data is sourced from computational studies on analogous compounds.

To understand how a molecule interacts with light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of electronic excited states and simulate UV-visible absorption spectra. nih.govnih.gov These simulations can predict the wavelength of maximum absorption (λ_max) and the strength of the transition (oscillator strength).

For this compound, TD-DFT calculations would predict its electronic absorption spectrum. The primary electronic transition would likely be a π-π* transition, where an electron is promoted from the HOMO to the LUMO. nih.gov Given the extended conjugation, the lowest energy absorption is expected to be significantly red-shifted compared to unsubstituted anthracene. Computational studies on other functionalized PAHs confirm that such functionalization can create a rich landscape of electronically excited states. frontiersin.orgacs.org These calculations are instrumental in designing molecules with specific optical properties, for example, for use as chromophores in solar cells or as emitters in organic light-emitting diodes (OLEDs). acs.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt through rotation around its single bonds and the associated energy differences. drugdesign.orglumenlearning.comfiveable.me While the anthracene core of this compound is rigid, the four ethynyl groups can rotate around the C(sp²)-C(sp) single bonds that connect them to the aromatic ring.

A computational conformational analysis would involve systematically rotating these bonds and calculating the molecule's potential energy at each step to generate a potential energy surface. drugdesign.org This surface reveals the lowest-energy (most stable) conformations, as well as the energy barriers that must be overcome for the molecule to transition between them. fiveable.me Although the ethynyl groups are linear and sterically minimal, their orientation can influence intermolecular packing in the solid state and interactions with other molecules. Understanding the rotational barriers and preferred conformations is essential for predicting how the molecule will behave in different environments. lumenlearning.com

Prediction of Crystal Packing and Solid-State Phenomena

The arrangement of molecules in a crystal, known as crystal packing, determines many of the bulk properties of a material, including its electronic conductivity. acs.orgarxiv.org Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the most stable crystal polymorphs from first principles. nih.govucl.ac.ukresearchgate.net

A typical CSP workflow involves generating thousands of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.netresearchgate.net Initial ranking is often done with computationally inexpensive force fields, followed by more accurate refinement of the most promising candidates using DFT with dispersion corrections (pDFT+D). nih.gov For planar aromatic molecules like this compound, π-stacking is a dominant intermolecular interaction that guides the crystal packing. The specific arrangement, such as a herringbone or a face-to-face π-stacked structure, has a profound impact on charge transport mobility. acs.org CSP studies on the target molecule would aim to identify its likely polymorphs and provide insight into the intermolecular interactions (e.g., C-H···π interactions) that stabilize the crystal lattice.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of their dynamic behavior. uni-halle.deresearchgate.net By solving Newton's equations of motion for a system, MD can simulate conformational changes, diffusion in a solvent, or the behavior of a material at finite temperatures. uni-halle.deresearchgate.net

For this compound, MD simulations could be used to study several phenomena. In solution, simulations could reveal how the molecule interacts with solvent molecules and explore its conformational dynamics. researchgate.net In the solid state, MD can be used to study the thermal motion of the molecules within the crystal lattice and assess the structural stability of predicted polymorphs at different temperatures. Molecular modeling and subsequent MD simulations have been successfully used to investigate the binding modes and dynamic interactions of other functionalized anthracene derivatives with biological molecules like DNA, demonstrating the versatility of this technique. uni-halle.denih.gov

Studies on Aromaticity and Electron Delocalization (e.g., NICS calculations)

Comprehensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the aromaticity and electron delocalization of the isolated compound this compound. Consequently, there is no available data from Nucleus-Independent Chemical Shift (NICS) calculations or other computational methods that specifically analyze the electronic properties of this molecule.

While computational chemistry is a powerful tool for investigating the aromatic character of polycyclic aromatic hydrocarbons, it appears that this compound has not been the subject of such dedicated studies in the available scientific literature. Research in this area often focuses on the parent anthracene system or its more complex derivatives and materials. Therefore, detailed research findings and data tables concerning the aromaticity and electron delocalization of this compound cannot be provided at this time.

Reactivity and Chemical Transformations of 2,3,6,7 Tetraethynylanthracene

Post-Synthetic Modifications of Ethynyl (B1212043) Groups

The terminal alkyne functionalities of 2,3,6,7-tetraethynylanthracene are the primary sites for post-synthetic modification (PSM). researchgate.netnih.govrsc.org This strategy allows for the introduction of diverse functional groups and the construction of more complex molecular and supramolecular structures after the initial synthesis of the anthracene (B1667546) backbone. nih.gov

Hydro/Metalation Reactions

Hydrometalation involves the addition of a metal-hydride bond across a carbon-carbon triple bond. researchgate.net While specific studies on this compound are not widely documented, extensive research on related diethynylanthracene isomers demonstrates the utility of this reaction class for introducing group 13 and 14 elements. researchgate.netuni-bielefeld.deacs.org These reactions typically convert the ethynyl groups into vinyl-metal species, which can act as bidentate Lewis acids. nih.gov

For example, the hydroalumination of 1,8-diethynylanthracene (B14451055) with bulky aluminum hydrides yields products of twofold hydroalumination. researchgate.net Similarly, hydrosilylation, hydroboration, and hydrogallation have been successfully applied to 1,5- and 1,8-dialkynylanthracenes to produce a variety of poly-Lewis acids. uni-bielefeld.de The addition of the metal-hydride typically occurs in a trans fashion across the triple bond. nih.gov

Table 1: Examples of Hydrometalation Reactions on Diethynylanthracene Scaffolds Data derived from studies on related anthracene isomers.

| Anthracene Precursor | Reagent | Product Type | Reference |

| 1,5-Diethynylanthracene | HSiClMe₂ | Bidentate Silicon Lewis Acid | uni-bielefeld.de |

| 1,8-Diethynylanthracene | HB(C₆F₅)₂ | Bidentate Boron Lewis Acid | uni-bielefeld.de |

| 1,8-Diethynylanthracene | [(SiMe₃)₂HC]₂AlH | Dihydroaluminated Adduct | researchgate.net |

| 1,5-Diethynylanthracene | HGaCl₂ | Bidentate Gallium Lewis Acid | uni-bielefeld.de |

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne units of this compound are ideal substrates for various cycloaddition reactions, which are powerful tools for forming cyclic structures. libretexts.orguchicago.eduillinois.edu Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly noteworthy. lumiprobe.comorganic-chemistry.org This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings by coupling terminal alkynes with organic azides. broadpharm.comsigmaaldrich.comaurigeneservices.com

The tetra-alkyne structure of this compound allows it to function as a tetravalent scaffold. It can react with four equivalents of an azide-containing molecule to generate precisely defined, multi-functionalized derivatives. This approach is widely used in drug discovery, bioconjugation, and materials science to link molecular building blocks. sigmaaldrich.comaurigeneservices.com The reaction conditions are typically mild, often proceeding in aqueous solutions, and are tolerant of a wide array of functional groups. lumiprobe.com

Beyond click chemistry, the ethynyl groups can participate in other cycloadditions, such as [3+2] and [4+2] reactions. uchicago.edu For instance, the anthracene core itself is known to undergo [4+2] cycloadditions with dienophiles like maleimide, a reaction that has been used in the post-synthetic modification of larger systems. mdpi.com The ethynyl substituents can also be functionalized via cycloaddition, as seen in the reaction of glyco-alkynones with organic azides to form glyco-triazoles. rsc.org

Oxidative Coupling for Extended Conjugated Systems

Oxidative coupling reactions provide a direct method for creating carbon-carbon bonds between terminal alkynes, leading to the formation of conjugated diyne (butadiyne) linkages. The Glaser coupling, first reported in 1869, and its more versatile variant, the Hay coupling (1962), are the most common methods for this transformation. organic-chemistry.orgwikipedia.orgsynarchive.com These reactions typically employ a copper(I) salt (e.g., CuCl) as a catalyst, an amine base such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, often molecular oxygen from the air. synarchive.comrsc.org

Applying these conditions to this compound can lead to two main outcomes:

Intramolecular Coupling: Coupling between adjacent ethynyl groups (e.g., between positions 2 and 3, and 6 and 7) could lead to the formation of highly strained cyclic structures fused to the anthracene core.

Intermolecular Coupling: Coupling between ethynyl groups on different anthracene molecules would result in the formation of oligomers or cross-linked two-dimensional polymers with extended π-conjugation and a network of diyne linkers.

This method is a powerful tool for synthesizing polyynes and has been applied to create natural product core structures and materials with interesting photoelectric properties. rsc.orgscispace.com Other oxidative coupling methods, sometimes using different metal catalysts like iron(III), can also be employed to form biaryl-type linkages, though these typically involve C-H activation of aromatic substrates rather than alkyne coupling. mpg.deunits.it

Reactions with Organometallic Species for Complex Formation

Organometallic chemistry involves the study of compounds containing metal-carbon bonds. libretexts.orgula.ve The four electron-rich ethynyl groups of this compound make it an excellent multidentate ligand for coordinating with transition metals. cam.ac.uk The π-systems of the alkynes and the anthracene core can bind to metal centers, enabling the construction of sophisticated organometallic complexes and coordination polymers. uzh.ch

The molecule can coordinate to metal centers in several ways:

Sigma (σ) Bonding: The terminal C-H bond can be deprotonated to form a metal acetylide complex (M-C≡C-R).

Pi (π) Bonding: The triple bonds can coordinate side-on to a metal center, a common bonding mode for alkynes.

Multidentate Chelation: The four alkyne groups can bind to a single metal center or bridge multiple metal centers, creating polynuclear complexes or extended metal-organic frameworks (MOFs).

The formation of iridium(III) and ruthenium(II) complexes with various organic ligands has been well-documented, highlighting the potential for creating novel complexes with applications in catalysis and medicinal chemistry. wikipedia.orgnih.gov The rigid, well-defined geometry of the tetraethynylanthracene scaffold makes it an attractive building block for designing materials with specific structural and electronic properties.

Polymerization Reactions (e.g., Glaser-Hay coupling, Sonogashira polymerization)

The tetrafunctional nature of this compound makes it an ideal monomer for creating cross-linked polymers and extended two-dimensional networks.

Glaser-Hay Coupling: As mentioned previously, the oxidative homocoupling of the terminal alkyne groups under Glaser-Hay conditions can produce a porous, cross-linked polymer network where anthracene units are connected by diyne linkages. synarchive.comrsc.org

Sonogashira Polymerization: The Sonogashira reaction is a highly versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a dual system, typically involving a palladium(0) complex and a copper(I) salt. researchgate.net By reacting this compound with tetra- or di-haloaromatic comonomers (e.g., 1,4-diiodobenzene), one can synthesize highly conjugated poly(arylene ethynylene)s (PAEs). libretexts.org These materials are of great interest for applications in organic electronics, such as light-emitting diodes and solar cells, due to their extended π-systems. libretexts.org Copper-free Sonogashira conditions have also been developed to avoid the undesirable side reaction of alkyne homocoupling. wikipedia.orgmdpi.com

Table 2: Key Polymerization Reactions for this compound

| Reaction Name | Comonomer Type | Catalyst System (Typical) | Linkage Formed | Polymer Type | Reference |

| Glaser-Hay Coupling | None (Homocoupling) | Cu(I) salt, Amine Base, O₂ | Butadiyne (-C≡C-C≡C-) | Cross-linked Polyyne | organic-chemistry.orgsynarchive.com |

| Sonogashira Coupling | Aryl/Vinyl Dihalide | Pd(0) / Cu(I), Amine Base | Arylene Ethynylene | Poly(arylene ethynylene) | wikipedia.orglibretexts.org |

Derivatization for Enhanced Functionality

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties. researchgate.net For this compound, the ethynyl groups are prime targets for derivatization to enhance functionality, such as improving solubility, tuning electronic properties, or introducing specific binding sites. jfda-online.comnih.govlabinsights.nl

Many of the reactions already discussed fall under the umbrella of derivatization. For example:

Click Chemistry: Attaching molecules with desired properties (e.g., fluorophores, solubilizing groups like polyethylene (B3416737) glycol, or bioactive moieties) via triazole linkages. sigmaaldrich.com

Hydrometalation: Introducing Lewis acidic centers. uni-bielefeld.de

Sonogashira Coupling: Attaching various aryl or vinyl groups to the terminal alkynes by reacting with the corresponding halides. libretexts.org

Another powerful strategy is to convert the alkyne to a different functional group. For instance, the trimethylsilyl (B98337) group, often used as a protecting group for terminal alkynes during synthesis, can be attached and subsequently removed under specific conditions. libretexts.org Furthermore, derivatization techniques common in analytical chemistry, such as reacting with reagents that enhance detection by mass spectrometry or HPLC, could be applied to the products of these reactions. nih.gov This broad toolkit allows for the tailoring of this compound-based materials for a vast range of applications.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The predictable nature of their assembly allows for the precise design of structures with tailored pore sizes, topologies, and functionalities.

The molecular architecture of 2,3,6,7-tetraethynylanthracene makes it an exemplary candidate for constructing both two-dimensional (2D) and three-dimensional (3D) COFs. Its core anthracene (B1667546) unit provides a flat, rigid plane, while the four ethynyl (B1212043) groups act as connection points.

In the construction of 2D COFs, the planar nature of the anthracene core and the specific C2h symmetry of the molecule would direct the formation of extended, ordered sheets. The polymerization of such tetra-functional monomers can be achieved through various irreversible coupling reactions involving the terminal alkyne groups. Key synthetic strategies include:

Glaser-Hay Coupling: An oxidative homocoupling of terminal alkynes using a copper catalyst to form diacetylene (butadiyne) linkages. nih.govorganic-chemistry.orgwikipedia.org This is a common method for synthesizing graphdiyne and its analogues, and it could be applied to self-condense this compound into a 2D network. researchgate.net Research on the on-surface polymerization of substituted anthracene diynes via Glaser coupling has demonstrated the feasibility of forming diyne-linked polymers from anthracene-based precursors. researchgate.net

Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov To form a COF, this compound could be co-polymerized with a complementary planar tetra-halogenated monomer.

While the planar structure of this compound is ideal for forming 2D layers, its integration into 3D COFs is also conceivable. This typically requires combining it with a non-planar, multi-topic building block, such as a tetrahedral monomer, to direct growth in three dimensions. liverpool.ac.uktcichemicals.com

The design of COFs using anthracene-based building blocks is guided by principles of reticular chemistry, which aim to control the material's structure and properties through the judicious selection of monomers and synthetic conditions. qucosa.de

Key design considerations include:

Monomer Geometry and Symmetry: The geometry of the building blocks dictates the resulting topology of the framework. A C4-symmetric monomer like this compound, when self-condensed, would be expected to form a square lattice (sql) topology.

Linkage Chemistry: The choice of covalent linkage is critical. While reversible reactions (e.g., imine or boronate ester formation) are often used to achieve high crystallinity through error correction, irreversible linkages like the diacetylene bond formed via Glaser coupling can also yield crystalline materials, particularly when using rigid, shape-persistent monomers. google.com

Electronic Properties: The anthracene core is an electron-rich aromatic system. By pairing it with electron-deficient co-monomers, it is possible to create donor-acceptor COFs with tailored band gaps and optoelectronic properties. qucosa.de

The geometry of the this compound linker has a defining influence on the final COF structure. The four ethynyl groups extend rigidly from the central core, creating a well-defined, cross-shaped (or C4-symmetric) building unit.

Topology: When co-polymerized with a linear, ditopic linker, a this compound monomer would produce a 2D sheet with a square lattice (sql ) topology. If co-polymerized with a trigonal, tritopic linker, a hexagonal (hcb ) or Kagome (kgm ) topology could be targeted.

Porosity: The porosity of the resulting COF is directly related to the dimensions of the building block. The length of the anthracene core combined with the butadiyne linkages formed during polymerization would result in a material with large, well-defined pores. The rigidity of the structure prevents pore collapse upon solvent removal, leading to permanent porosity and a high Brunauer-Emmett-Teller (BET) surface area. The predictable geometry allows for the precise calculation of theoretical pore sizes, as shown in the table below which compares potential COFs from different anthracene-based linkers.

| Linker Molecule | Linkage Type | Expected 2D Topology (Self-Condensation) | Estimated Pore Diameter (Å) |

|---|---|---|---|

| This compound | Diacetylene (Glaser Coupling) | sql (square) | ~15-20 Å |

| Anthracene-2,6-dicarboxylic acid | Imine (with tetrahedral amine) | (3D) dia (diamondoid) | Variable |

| 9,10-Dibromoanthracene | Phenyl (Suzuki Coupling) | Variable | Variable |

The incorporation of this compound into a COF network would result in a highly conjugated material. The π-system of the anthracene core extends through the diacetylene linkages formed during polymerization, creating a continuous network of sp²- and sp-hybridized carbon atoms. This extensive conjugation is expected to bestow unique electronic and optical properties upon the material.

Such materials, often referred to as graphdiyne analogues, are of interest for applications in:

Electronics: The delocalized π-electrons could facilitate efficient charge transport, making the COFs potential candidates for use in organic field-effect transistors (OFETs), sensors, or as conductive materials.

Optoelectronics: The extended conjugation typically leads to strong light absorption and emission. Anthracene itself is a well-known blue-light emitter, and its incorporation into a rigid, ordered framework could lead to materials for light-emitting diodes (LEDs) or photocatalysis.

The chemical functionality of COFs derived from this compound can be tuned both before and after synthesis.

Pre-synthetic (Bottom-up) Functionalization: This approach involves modifying the this compound monomer with desired functional groups prior to polymerization. However, this can be synthetically challenging for this specific substitution pattern. chemrxiv.org

Supramolecular Chemistry and Self-Assembly

Role of Non-Covalent Interactions (e.g., π-π Stacking) in Assembly

The self-assembly of this compound into ordered supramolecular structures is primarily governed by non-covalent interactions, with π-π stacking being the most significant driving force. Polycyclic aromatic hydrocarbons (PAHs), like anthracene, are known to form stacked structures to maximize favorable π-π interactions, which are crucial in stabilizing molecular assemblies. acs.orgmdpi.com The planar geometry of the anthracene core facilitates close packing of molecules, while the four ethynyl groups extend the π-conjugated system, which can further enhance these stacking interactions.

These non-covalent forces are strong enough to guide the formation of stable, porous supramolecular frameworks. nih.gov In the solid state, anthracene derivatives often arrange in specific packing motifs, such as herringbone or lamellar arrangements, which are dictated by the balance of π-stacking and other intermolecular forces. nih.gov The resulting architecture of the assembled material is critical as it directly influences its bulk properties, including its thermal stability, chemical stability, and, importantly, its electronic characteristics. nih.gov The ordered stacking in aggregates of PAHs is a well-documented phenomenon that leads to the formation of one-dimensional stacks or more complex three-dimensional structures. acs.org

Design of Synthetic Receptors and Host-Guest Systems

The rigid and well-defined structure of the anthracene framework serves as an excellent scaffold for the design of synthetic receptors in host-guest chemistry. By functionalizing the anthracene core, it is possible to create molecular cavities capable of selectively binding guest molecules. For instance, anthracene derivatives have been used to fabricate two-dimensional patterned surfaces that form highly ordered structures with cavities. nih.gov These cavities can co-adsorb solvent molecules or be programmed to selectively incorporate other guest molecules, such as coronene, demonstrating functional host-guest chemistry at a solid/liquid interface. nih.gov

Furthermore, anthracene units have been incorporated into larger macrocyclic structures, like crown ethers, to create sophisticated host systems. nih.govrsc.org In such systems, the anthracene component not only provides structural rigidity but also imparts fluorescent properties, allowing the binding event to be monitored via changes in luminescence. nih.govrsc.org Although not specifically demonstrated for this compound, its rigid structure and the potential for post-synthetic modification of its terminal alkyne groups make it a highly attractive platform for developing novel receptors with tailored binding pockets for specific guest molecules.

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. The strong propensity of this compound to engage in π-π stacking makes it an ideal candidate as a monomer for the construction of such materials. The assembly process is driven by the spontaneous association of the planar aromatic cores, leading to the formation of extended, one-dimensional columnar structures.

Polycyclic aromatic hydrocarbons are recognized as fundamental components in the formation of supramolecular structures. mdpi.com These self-assembled systems can form various nanostructures, such as nanotubes, which can be engineered for specific functions. mdpi.com The formation of these polymeric structures is an exercise in molecular self-assembly, where weak, non-covalent interactions collectively create well-ordered, functional nanomaterials. oup.com The resulting supramolecular polymers can exhibit properties distinct from the individual monomers, with potential applications in sensing, catalysis, and electronics.

Organic Electronic and Optoelectronic Materials

Anthracene and its derivatives are a cornerstone class of materials in organic electronics due to their favorable electronic properties, environmental stability, and tunable structures. rsc.orgresearchgate.net The functionalization of the anthracene backbone is a key strategy for optimizing its performance in electronic devices. researchgate.net

Development as Organic Semiconductors

Anthracene is a well-established organic semiconductor, and its derivatives are widely investigated for their potential in electronic applications. rsc.orgresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO) and their packing in the solid state. researchgate.net The introduction of ethynyl groups onto the anthracene core, as in this compound, is expected to significantly modulate its electronic properties.

The π-system of the molecule is extended through the ethynyl linkages, which generally leads to a narrowing of the HOMO-LUMO energy gap. nii.ac.jp This modification can shift the absorption and emission spectra and alter the charge carrier injection and transport properties of the material. By carefully selecting substituents, the electronic characteristics of anthracene derivatives can be tuned to make them suitable for use as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors, a critical aspect for the fabrication of complex organic electronic devices.

Charge Transport Properties in Anthracene-Based Materials

Charge transport in organic semiconductors is fundamentally different from that in inorganic crystalline solids. It typically occurs via a "hopping" mechanism, where charge carriers (holes or electrons) move between adjacent molecules in the solid state. nih.gov The efficiency of this process is critically dependent on two main factors: the electronic coupling between neighboring molecules and the energetic disorder of the material.

Strong intermolecular interactions, such as the π-π stacking prominent in anthracene derivatives, are advantageous for efficient charge transport as they facilitate good electronic coupling. rsc.org The molecular packing arrangement plays a crucial role; ordered, co-facial stacking arrangements generally lead to better orbital overlap and, consequently, higher charge carrier mobility. researchgate.net The introduction of substituents can influence this packing. Therefore, the specific crystalline structure adopted by this compound will be a key determinant of its charge transport capabilities and its ultimate performance as a semiconductor.

Application in Organic Field-Effect Transistors (OFETs) (by extension from related acenes)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, finding use in applications such as flexible displays and sensors. rsc.orgresearchgate.net An OFET operates as a switch, where the flow of current between two electrodes (the source and drain) is controlled by a voltage applied to a third electrode (the gate). The active component that enables this switching is the organic semiconductor layer.

Acenes, including anthracene, are among the most studied classes of materials for the active layer in OFETs. rsc.orgresearchgate.netresearchgate.net Their planar structures promote the formation of ordered thin films with favorable π-stacking, which is essential for efficient charge transport. rsc.org Numerous anthracene derivatives have been synthesized and successfully incorporated into OFETs, with some devices exhibiting high charge carrier mobilities and excellent on/off current ratios. nih.govresearchgate.net

Given its extended π-conjugated system and strong tendency for self-assembly into ordered structures, this compound is a promising candidate for OFET applications. By extension from related anthracene-based materials, it is anticipated that thin films of this compound could function as the active channel in a p-type OFET, where the application of a negative gate voltage would facilitate the transport of holes between the source and drain electrodes. The performance of such a device would be highly correlated with the quality and molecular ordering within the deposited semiconductor film.

Use as Electron Donor/Acceptor Units in Conjugated Systems

The unique electronic structure of this compound, characterized by an electron-rich aromatic anthracene core and electron-withdrawing alkyne groups, positions it as a versatile component in conjugated systems. Depending on the chemical environment and the nature of the molecules it is paired with, it can function as either an electron donor or an electron acceptor. The extended π-conjugation provided by the four ethynyl groups facilitates efficient charge transfer, a critical property for advanced electronic materials.

The anthracene moiety itself is an excellent fluorophore and a strong electron acceptor. washington.edu The introduction of ethynyl groups further enhances these properties by extending the π-electron system. researchgate.net In a donor-acceptor dyad, the flow of electrons is dictated by the relative energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent molecules. When paired with a stronger electron-donating molecule, the this compound unit can effectively accept an electron. Conversely, when linked to a stronger electron-withdrawing moiety, the anthracene core can donate an electron. This amphoteric electronic behavior is highly desirable in the design of organic semiconductors and other functional materials.

Research into related donor-acceptor systems incorporating anthracene derivatives has provided insight into their photophysical and electrochemical characteristics. washington.edu For instance, studies on 9-phenylethynyl-10-anthronitriles, which feature a similar ethynyl linkage, have demonstrated their bipolar nature, with distinct redox centers allowing for tunable electronic properties. washington.edu The efficiency of intramolecular charge transfer (ICT) in such systems is heavily influenced by the nature of the donor and acceptor groups and the rigidity and length of the conjugated bridge connecting them. nih.gov

The ethynyl linkages in this compound offer a rigid and linear connection point for building larger, well-defined conjugated architectures. This structural control is crucial for optimizing intermolecular π-π stacking and charge transport in the solid state. Theoretical studies on substituted anthracenes have shown that functionalization at the 2, 3, 6, and 7 positions can effectively tune the electronic energy levels and photophysical properties of the molecule. acs.org This suggests that this compound could be a valuable building block for creating materials with tailored electronic characteristics for applications in organic electronics.

Table 1: Comparison of Electronic Properties of Anthracene Derivatives in Donor-Acceptor Systems

| Compound/System | Role of Anthracene Unit | Key Findings |

| 9-Phenyl-10-anthronitriles (PANs) | Acceptor | Exhibits inherent redox centers and tunable electronic properties based on the donor group. washington.edu |

| 9,10-Diethynylanthracene (B3111712) Derivatives | Donor | Used to construct donor-acceptor linear arrays with an anthracene bisimide acceptor, linked by a butadiynylene spacer. researchgate.net |

| 2,6-Donor-Acceptor-Substituted Anthracenes | Core | Demonstrates moderate solvatochromism due to donor-acceptor interplay, with fluorescence properties that can be modulated. nih.gov |

This table is generated based on data from related anthracene compounds to illustrate the potential roles of this compound.

Integration into Light-Emitting and Sensing Devices (by extension from related fluorescent anthracenes)